molecular formula C8H22O2Si2 B1266375 1,2-Bis(trimethylsiloxy)ethane CAS No. 7381-30-8

1,2-Bis(trimethylsiloxy)ethane

Cat. No.: B1266375
CAS No.: 7381-30-8
M. Wt: 206.43 g/mol
InChI Key: JGWFUSVYECJQDT-UHFFFAOYSA-N
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Description

Historical Perspectives on Bis(trimethylsilyl) Ethers in Chemical Research

The exploration of trimethylsilyl (B98337) ethers and related compounds began to gain significant traction in the mid-20th century. An early publication in The Journal of Organic Chemistry in 1958 detailed the preparation and properties of various trimethylsilyl ethers, laying the groundwork for their future applications. acs.org Initially, the focus was on the synthesis and characterization of these novel structures.

By the 1960s, the utility of silylating agents like Bis(trimethylsilyl)acetamide (BSA) started to become apparent. acs.org Much of the early interest in bis(trimethylsilyl) derivatives was driven by the needs of analytical chemistry. Researchers found that converting non-volatile organic compounds containing functional groups like hydroxyls into their volatile trimethylsilyl derivatives was highly advantageous for gas chromatographic analysis. researchgate.net This derivatization technique allowed for the separation and analysis of complex mixtures, a significant advancement at the time.

Beyond analytics, these reagents were soon recognized for their synthetic utility. Early work demonstrated that silylating agents could serve as protecting groups for hydroxyl functions and as reagents to control the presence of protic acids in a reaction medium. researchgate.net This marked the beginning of the widespread adoption of silyl (B83357) ethers in organic synthesis, a role they continue to play prominently today.

Contemporary Significance and Research Trajectories of 1,2-Bis(trimethylsiloxy)ethane

This compound, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, has emerged as a versatile and commercially available compound with specific and important applications. sigmaaldrich.comfar-chemical.comalkalisci.comalkalisci.com Its significance spans organic synthesis, materials science, and even biomedical research.

In synthetic organic chemistry, it is widely employed as a protecting group for aldehydes and ketones and as a reagent in various transformations. guidechem.comtcichemicals.com For instance, it is used for the 1,3-dioxolanation of α,β-unsaturated aldehydes, a key reaction in multi-step syntheses. acs.org It also serves as a crucial reagent in the preparation of complex molecules, such as non-racemic hexahydrofuro[2,3-b]furan-3-ol, which is a high-affinity ligand for HIV-1 protease, highlighting its role in pharmaceutical research. chemicalbook.com

Current research trajectories indicate a growing interest in its application in materials science. The compound is a key intermediate in the production of silicone polymers, which are valued for their thermal stability and flexibility in applications like sealants, adhesives, and coatings. chemimpex.com It is also used to modify surfaces to enhance hydrophobicity (water resistance), a valuable property in electronics and textiles. chemimpex.com Its ability to improve the mechanical properties of polymers, enhance moisture resistance, and provide smooth finishes makes it a valuable additive in various industrial formulations. chemimpex.com Furthermore, its low surface tension and good wetting properties are leveraged in the production of silicone-based materials for insulation and protective coatings in the electronics industry. chemimpex.com

The physical and chemical properties of this compound are well-documented and fundamental to its application.

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 7381-30-8 sigmaaldrich.comchemimpex.com
Molecular Formula C₈H₂₂O₂Si₂ sigmaaldrich.comchemimpex.com
Molecular Weight 206.43 g/mol sigmaaldrich.comfar-chemical.com
Appearance Clear, colorless liquid guidechem.comchemimpex.com
Boiling Point 165-166 °C sigmaaldrich.comchemicalbook.com
Density 0.842 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.403 sigmaaldrich.comchemicalbook.com

| Synonyms | Ethylene glycol bis(trimethylsilyl) ether, Ethylenedioxybis(trimethylsilane) | far-chemical.comchemimpex.comchemicalbook.com |

This table is interactive. Click on the headers to sort.

Future research is expected to further explore its potential in biomedical applications, where its stability and biocompatibility could be harnessed for new medical devices and drug delivery systems. chemimpex.com

Fundamental Concepts Governing the Reactivity of Silylated Ethers in Organic Chemistry

Silyl ethers are a class of compounds characterized by a silicon atom bonded to an alkoxy group (R₃Si-O-R'). wikipedia.org Their utility in organic chemistry, particularly as protecting groups for alcohols, stems from a unique balance of stability and reactivity. libretexts.org

The core of their chemistry lies in the strength of the silicon-oxygen (Si-O) bond, which is significantly stronger than a carbon-oxygen (C-O) bond. This inherent strength makes silyl ethers robust and inert to many reagents that would otherwise react with a free hydroxyl group, such as Grignard reagents or oxidizing agents. libretexts.org

Formation: Silyl ethers are typically formed by reacting an alcohol with a silyl halide (like trimethylsilyl chloride ) in the presence of a base, such as imidazole (B134444) or triethylamine (B128534). wikipedia.orgwikipedia.org The choice of silylating agent and reaction conditions can be tuned to control the reaction. For more reactive substrates or to silylate hindered alcohols, a more reactive silyl source like a silyl triflate may be used. wikipedia.org

Cleavage (Deprotection): Despite their general stability, the Si-O bond can be selectively cleaved under specific conditions, allowing for the regeneration of the alcohol. This selective removal is crucial for their role as protecting groups. The two primary methods for deprotection are acidic hydrolysis and fluoride-mediated cleavage. wikipedia.orglibretexts.org

Acidic Conditions: In the presence of an acid and a source of water, silyl ethers can be hydrolyzed back to the alcohol and a silanol (B1196071) (R₃SiOH), which typically dimerizes to a disiloxane (B77578) (R₃Si-O-SiR₃). libretexts.orgwikipedia.org The rate of this cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. Less hindered silyl ethers are removed more quickly. wikipedia.orgechemi.com

Fluoride (B91410) Ion Cleavage: The Si-F bond is exceptionally strong, even stronger than the Si-O bond. libretexts.org This provides a powerful and highly selective method for deprotection. Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used. youtube.com The mechanism is thought to proceed through a hypervalent, pentacoordinate silicon intermediate. libretexts.orgstackexchange.com

The reactivity and stability of silyl ethers can be finely tuned by changing the alkyl groups on the silicon atom. This allows chemists to selectively protect and deprotect different alcohols within the same molecule.

Table 2: Relative Stability of Common Silyl Ethers to Acidic and Basic Cleavage

Silyl Ether Abbreviation Relative Rate of Acidic Hydrolysis Relative Rate of Basic Hydrolysis
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 10-100
tert-Butyldimethylsilyl TBS/TBDMS 20,000 ~20,000
Triisopropylsilyl TIPS 700,000 100,000

Data sourced from reference wikipedia.org. Rates are relative to TMS.

As shown in the table, increasing the steric bulk of the groups on the silicon (e.g., from TMS to TIPS) dramatically increases the ether's stability towards hydrolysis, providing a broad spectrum of selectivity for complex synthetic strategies. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-trimethylsilyloxyethoxy)silane
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InChI

InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFUSVYECJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90224233
Record name 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
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Molecular Weight

206.43 g/mol
Source PubChem
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CAS No.

7381-30-8
Record name 1,2-Bis(trimethylsiloxy)ethane
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Record name 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
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Synthetic Methodologies and Strategies for 1,2 Bis Trimethylsiloxy Ethane

Established Synthetic Routes to 1,2-Bis(trimethylsiloxy)ethane

The traditional and most straightforward synthesis of this compound involves the silylation of ethylene (B1197577) glycol. This process is a specific example of the broader class of reactions used to form silyl (B83357) ethers from alcohols, which serve as common protecting groups in organic synthesis. wikipedia.org

Williamson-Type Synthesis with Silyl Halides A prevalent method is the reaction of ethylene glycol with a trimethylsilyl (B98337) halide, most commonly trimethylsilyl chloride (TMSCl). The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (Et3N) or pyridine. orgosolver.com The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Reaction: HOCH₂CH₂OH + 2 (CH₃)₃SiCl + 2 Et₃N → (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃ + 2 Et₃N·HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of TMSCl, followed by deprotonation of the resulting oxonium ion by the amine base. orgosolver.com This process occurs sequentially at both hydroxyl groups of the ethylene glycol molecule. The choice of solvent and reaction conditions can influence the rate and yield, with solvents like dichloromethane (B109758) or dimethylformamide (DMF) being commonly used. wikipedia.org

Silylation with Hexamethyldisilazane (B44280) (HMDS) An alternative established route employs hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃, HMDS) as the silylating agent. This method is often preferred as the only byproduct is ammonia (B1221849) (NH₃), which is volatile and easily removed from the reaction mixture. The reaction with HMDS is typically slower than with TMSCl and often requires an acid catalyst to proceed efficiently. A small amount of iodine or a proton source can effectively catalyze the silylation of alcohols with HMDS. organic-chemistry.org

Reaction: HOCH₂CH₂OH + (CH₃)₃SiNHSi(CH₃)₃ --(Catalyst)--> (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃ + NH₃

These established methods are reliable but can require stoichiometric amounts of base (in the case of TMSCl) or catalysts and elevated temperatures, leading to interest in developing more advanced and efficient synthetic strategies.

Advanced Synthetic Approaches and Process Optimization for this compound

Recent advancements in organic synthesis have led to the development of more efficient, milder, and environmentally benign methods for the formation of silyl ethers, which are applicable to the synthesis of this compound. These approaches often focus on novel catalytic systems that offer high yields and functional group tolerance under mild conditions.

Catalytic Dehydrogenative Silylation A significant advancement is the use of hydrosilanes (R₃SiH) as silylating agents in dehydrogenative coupling reactions. These reactions are atom-economical, producing only hydrogen gas (H₂) as a byproduct. rsc.org Various catalysts have been found to be effective for this transformation:

Potassium Carbonate (K₂CO₃): An inexpensive and non-corrosive base, K₂CO₃, can catalyze the reaction between alcohols and hydrosilanes under mild conditions. This method exhibits good functional group tolerance. rsc.org

Sodium Hydroxide (NaOH): Inexpensive NaOH can also catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes, avoiding the formation of stoichiometric salt byproducts. organic-chemistry.org

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This commercially available borane (B79455) is a highly effective catalyst for the silation of alcohols with various silanes. Reactions are typically clean, high-yielding, and can be performed at room temperature with low catalyst loading (e.g., 2 mol %). nih.gov The reaction is generally faster for secondary and tertiary alcohols but proceeds cleanly for primary alcohols like ethylene glycol, albeit over a longer reaction time or with gentle heating. nih.gov

Process Optimization The synthesis of this compound can be optimized by carefully controlling reaction parameters. For catalytic systems, factors such as catalyst loading, temperature, and reaction time are critical. For instance, in B(C₆F₅)₃-catalyzed silation, increasing the catalyst loading or the reaction temperature can significantly reduce the reaction time for less reactive primary alcohols. nih.gov Similarly, in the polycondensation of 1,2-ethanediol (B42446) with citric acid, temperature and catalyst concentration were identified as key parameters to control the extent of the reaction, a principle that also applies to silylation. nih.govmdpi.com The choice of silylating agent and catalyst system allows for fine-tuning the process for efficiency, cost, and mildness.

Method Silylating Agent Catalyst/Reagent Byproduct Key Advantages
Classical Halide Route Trimethylsilyl chloride (TMSCl)Triethylamine or PyridineAmine Hydrochloride SaltWell-established, readily available reagents wikipedia.orgorgosolver.com
HMDS Silylation Hexamethyldisilazane (HMDS)Iodine (catalytic)Ammonia (NH₃)Volatile byproduct, simplifies workup organic-chemistry.org
Dehydrogenative Coupling Hydrosilanes (e.g., (CH₃)₃SiH)K₂CO₃, NaOH, or B(C₆F₅)₃Hydrogen (H₂)Atom-economical, mild conditions, high yields organic-chemistry.orgrsc.orgnih.gov

This table provides a summary of different synthetic approaches for silyl ethers applicable to this compound.

Precursor Chemistry and Derivatization in the Synthesis of this compound

The core precursor for the synthesis of this compound is ethylene glycol (HOCH₂CH₂OH). sigmaaldrich.comlabshake.com Its structure, containing two primary hydroxyl groups connected by an ethane (B1197151) bridge, is fundamental to the final product's structure. The reactivity of these two hydroxyl groups allows for the sequential or simultaneous attachment of two trimethylsilyl groups, yielding the target molecule. orgosolver.com During the synthesis, a mono-silylated intermediate, 2-(trimethylsilyloxy)ethanol , may be formed. nist.gov

Derivatization in the context of this synthesis can be viewed from two perspectives: modifying the diol backbone or altering the silyl group. While the focus here is on the ethylene glycol backbone, the principles of silylation can be extended to other diols to produce a wide range of bis(silyl ether) compounds.

A more direct form of derivatization involves using different silylating agents. By replacing the trimethylsilyl source with other functionalized silanes, a variety of related 1,2-disubstituted ethane compounds can be synthesized. For example:

1,2-Bis(triethoxysilyl)ethane (B100286): This compound is synthesized using precursors like triethoxysilane. It functions as a dipodal silane, which can form more robust bonds to substrates and is used as an adhesion promoter and in corrosion-resistant coatings. gelest.com

1,2-Bis(trichlorosilyl)ethane: This derivative is formed from precursors such as trichlorosilane. It is a highly reactive compound due to the presence of Si-Cl bonds and is used in materials science and polymer chemistry. gelest.com

The precursor chemistry, therefore, dictates the final product. The choice of the diol (ethylene glycol) defines the central diether core, while the choice of the silylating agent (e.g., trimethylsilyl chloride, triethoxysilane) determines the nature of the silicon-based functional groups attached to the oxygen atoms.

Reactivity and Mechanistic Investigations of 1,2 Bis Trimethylsiloxy Ethane in Chemical Transformations

Role of 1,2-Bis(trimethylsiloxy)ethane as a Protecting Group

This compound serves as a valuable protecting group for alcohols and carboxylic acids in organic synthesis. lookchem.com Its application allows for the temporary masking of these functional groups, preventing them from undergoing unwanted reactions during multi-step synthetic sequences. wikipedia.orgresearchgate.net

Silylation Mechanism of Alcohols and Carboxylic Acids by this compound

The protection of alcohols and carboxylic acids involves a silylation reaction, where the hydroxyl or carboxyl group is converted into a trimethylsilyl (B98337) ether or ester, respectively. wikipedia.orgtaylorandfrancis.com The general mechanism for silylation often proceeds through a nucleophilic substitution at the silicon atom. unishivaji.ac.in

For alcohols, the reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine. researchgate.net The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the silicon atom of the silylating agent. wikipedia.org In the context of using this compound, a transesterification-like process can occur, where the ethoxy groups are displaced by the alcohol being protected. Catalysts such as iodine can accelerate the silylation of alcohols with silylating agents. organic-chemistry.org

The silylation of carboxylic acids with agents like allyltrimethylsilane (B147118) can be catalyzed by triflic acid, proceeding rapidly to completion. gelest.com While the direct mechanism with this compound is not explicitly detailed in the provided results, the general principles of silylation suggest a similar acid- or base-catalyzed pathway would be operative.

For Alcohols: 2 R-OH + (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃ ⇌ 2 R-OSi(CH₃)₃ + HOCH₂CH₂OH

For Carboxylic Acids: 2 R-COOH + (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃ ⇌ 2 R-COOSi(CH₃)₃ + HOCH₂CH₂OH

The equilibrium is driven towards the products by the removal of the volatile byproducts or by using an excess of the silylating agent.

Regioselective and Chemoselective Protection Strategies

The strategic use of silyl (B83357) protecting groups allows for the selective protection of one functional group in the presence of others. This selectivity is governed by factors such as steric hindrance and the electronic nature of the substrate and the silylating agent.

Regioselectivity refers to the preferential protection of one hydroxyl group over another in a polyol. For instance, primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols, allowing for their selective silylation. gelest.com While specific studies on the regioselectivity of this compound are not detailed in the provided results, the principles of silyl ether chemistry suggest that it would preferentially react with less hindered hydroxyl groups.

Chemoselectivity involves the selective protection of one type of functional group over another. For example, it is often possible to selectively silylate an alcohol in the presence of a less reactive functional group. The chemoselective cleavage of silyl ethers can also be achieved, for instance, by using catalytic trimethylsilyl bromide in methanol (B129727) to cleave alkyl silyl ethers in the presence of aryl silyl ethers. psu.edu This implies that the formation of these ethers can also be achieved with a degree of chemoselectivity.

Methodologies for the Reversible Deprotection of Silyl Ethers Formed from this compound

The utility of a protecting group lies in its ability to be removed under mild conditions without affecting other functional groups in the molecule. Silyl ethers derived from this compound can be deprotected using various methods, which can be broadly categorized into acid-catalyzed, base-catalyzed, and fluoride-based methods. gelest.com

Acid-Catalyzed Deprotection: Silyl ethers are susceptible to cleavage under acidic conditions. gelest.com Reagents such as aqueous hydrochloric acid, or p-toluenesulfonic acid in methanol can be employed. gelest.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water or an alcohol.

Base-Catalyzed Deprotection: Base-catalyzed hydrolysis is another common method for silyl ether cleavage. gelest.com A mild approach involves using potassium carbonate in methanol. gelest.com

Fluoride-Based Deprotection: Fluoride (B91410) ions have a high affinity for silicon and are therefore very effective for cleaving silicon-oxygen bonds. organic-chemistry.org Reagents like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) are widely used. gelest.com Other fluoride sources include hydrogen fluoride-pyridine (HF•pyr) and potassium fluoride (KF). gelest.comrsc.org

Deprotection Method Reagents Conditions Selectivity
Acid-Catalyzed 1N HCl in CH₂Cl₂; p-toluenesulfonic acid in methanolRoom temperatureGenerally not very selective
Base-Catalyzed K₂CO₃ in methanolRoom temperatureMild and effective for trimethylsilyl ethers
Fluoride-Based TBAF in THF; HF•pyr; KFVaries (0°C to room temperature)Can be highly selective depending on the silyl group and reagents

Catalytic Applications of this compound in Organic Synthesis

Beyond its role as a protecting group, this compound participates in various catalytic transformations, expanding its utility in organic synthesis.

Bismuth(III) Triflate-Catalyzed Formation of Cyclic Acetals and Ketals from Carbonyl Compounds and this compound

Bismuth(III) triflate (Bi(OTf)₃) has emerged as an efficient and environmentally friendly Lewis acid catalyst for various organic transformations. beilstein-journals.orgnih.gov One such application is the formation of cyclic acetals and ketals from carbonyl compounds (aldehydes and ketones) and diols. In this context, this compound can serve as a precursor to ethylene (B1197577) glycol in situ.

The reaction likely proceeds through the Bi(OTf)₃-catalyzed hydrolysis of this compound to generate ethylene glycol and trimethylsilanol. The ethylene glycol then reacts with the carbonyl compound, also activated by the Lewis acidic Bi(OTf)₃, to form the corresponding cyclic acetal (B89532) or ketal. Bismuth compounds are known for their low toxicity and insensitivity to air and moisture, making them attractive catalysts for green chemistry. beilstein-journals.org

Reaction Scheme:

R(R')C=O + (CH₃)₃SiOCH₂CH₂OSi(CH₃)₃ --(Bi(OTf)₃)--> R(R')C(OCH₂CH₂O) + 2 (CH₃)₃SiOH

Lewis Acid-Mediated Reactions Involving this compound

Lewis acids play a crucial role in mediating reactions involving organosilicon compounds. bath.ac.uk this compound can react with various electrophiles in the presence of a Lewis acid. For instance, the reaction of silyl enol ethers, which can be formed from ketones, with electrophiles is a fundamental carbon-carbon bond-forming reaction.

While specific examples detailing the Lewis acid-mediated reactions of this compound are not extensively covered in the provided search results, it is plausible that it can participate in reactions analogous to other alkoxysilanes. For example, in the presence of a Lewis acid, one of the trimethylsiloxy groups could be activated, making the corresponding oxygen atom more nucleophilic or facilitating the transfer of the trimethylsilyl group.

Exploration of Novel Catalytic Systems for this compound

The reactivity of this compound and related silyl ethers is significantly enhanced and directed by various catalytic systems. Research has focused on developing novel catalysts that can activate the Si-O bond under mild conditions, enabling a range of synthetic transformations.

Lewis acids are prominent catalysts for reactions involving silyl ethers. For instance, Lewis acid-mediated reactions of 1,2-bis(trimethylsilyloxy)cycloalkenes, structural analogs of this compound, with aldehyde acetals have been shown to yield complex cyclic ketone products. nih.gov Powerful Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are particularly effective in activating silyl ethers for various transformations, including the formation of silyl enol ethers and catalyzing acylation reactions. wikipedia.orgtcichemicals.com The high electrophilicity of the silicon atom in TMSOTf facilitates its interaction with ether oxygens, promoting subsequent reactions. wikipedia.org More recently, exceptionally strong neutral Si(IV) Lewis superacids, such as bis(perfluoropinacolato)silane, have demonstrated remarkable activity in the catalytic degradation and rearrangement of ethers, suggesting potential applications for activating robust silyl ethers.

Transition metal catalysis has also emerged as a powerful tool. Copper-catalyzed systems, for example, have been developed for the dehydrocoupling polymerization of diols and dihydrosilanes to form poly(silyl ether)s. This method represents a significant advancement in synthesizing silicone polymers under controlled conditions.

The table below summarizes some catalytic systems relevant to the transformation of silyl ethers.

Catalyst TypeExample Catalyst(s)Application
Lewis Acid Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Acylation, Glycosylation, Silyl Enol Ether formation wikipedia.orgtcichemicals.comsigmaaldrich.com
Lewis Superacid Bis(perfluoropinacolato)silaneCatalytic ether cleavage and rearrangement
Transition Metal Copper complexes with phosphine (B1218219) ligandsDehydrocoupling polymerization to form poly(silyl ether)s

This compound in Advanced Organic Transformations

This compound serves as a versatile reagent and building block in a variety of advanced organic transformations, valued for its ability to introduce protected diol functionalities.

Participation in Ring Expansion Reactions, Including Cyclopropanation of Silyloxycycloalkenes

A notable application of silyl ethers analogous to this compound is in multi-step ring expansion sequences of cyclic ketones. This process provides a synthetic route to valuable cyclic 1,3-diketones and larger ring systems. The sequence begins with the conversion of a cyclic acyloin to a 1,2-bis(trimethylsilyloxy)cycloalkene. This substrate then undergoes a cyclopropanation reaction, for example, using a Simmons-Smith type reagent like diiodomethane (B129776) and a zinc-copper couple, to form a 1,2-bis(trimethylsilyloxy)bicyclo[n.1.0]alkane.

The key step is the subsequent ring-opening of this bicyclic intermediate, which is induced by a Lewis acid such as iron(III) chloride. This cleavage specifically breaks the central bond of the original cyclopropane (B1198618) ring, leading to a ring-expanded dione (B5365651) product. This method has been successfully applied to synthesize various cycloalkane-1,3-diones.

The table below presents findings from iron(III) chloride-induced ring-opening reactions.

Starting Silyloxybicyclo[n.1.0]alkaneProductYield (%)
1,2-Bis(trimethylsilyloxy)bicyclo[4.1.0]heptaneCycloheptane-1,3-dione83
1,2-Bis(trimethylsilyloxy)bicyclo[5.1.0]octaneCyclooctane-1,3-dione92
1,2-Bis(trimethylsilyloxy)bicyclo[6.1.0]nonaneCyclononane-1,3-dione81
1,2-Bis(trimethylsilyloxy)bicyclo[10.1.0]tridecaneCyclotridecane-1,3-dione68

Data sourced from an established organic synthesis procedure. wikipedia.org

Reactions with α,β-Unsaturated Aldehydes Utilizing this compound and Trimethylsilyl Trifluoromethanesulfonate

This compound is an effective reagent for the chemoselective protection of aldehydes, particularly in the presence of other carbonyl groups. A key transformation is the 1,3-dioxolanation of α,β-unsaturated aldehydes. tcichemicals.com In this reaction, this compound reacts with the aldehyde functionality to form a 1,3-dioxolane (B20135) ring (an acetal), effectively protecting the aldehyde.

This reaction is catalyzed by the potent Lewis acid trimethylsilyl trifluoromethanesulfonate (TMSOTf). tcichemicals.com The catalyst activates the aldehyde carbonyl group towards nucleophilic attack by the siloxy oxygen of this compound. The high reactivity and oxophilicity of the silyl group, combined with the formation of stable byproducts like hexamethyldisiloxane, drive the reaction to completion. This method is valued for its mild conditions and high selectivity for aldehydes over ketones.

The table below illustrates the outcome of this protective transformation on various substrates.

α,β-Unsaturated AldehydeProduct (Acetal)
Acrolein2-Vinyl-1,3-dioxolane
Crotonaldehyde2-(Prop-1-en-1-yl)-1,3-dioxolane
Cinnamaldehyde2-Styryl-1,3-dioxolane

Other Selective Acylations and Derivatizations

Beyond its role as a protecting group, this compound and its constituent trimethylsiloxy groups are involved in other selective derivatizations. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a frequently used catalyst that can promote the acylation of alcohols with acid anhydrides. sigmaaldrich.com While this compound itself is a protected diol, its fundamental reactivity principle—the activation of a silyl ether by a strong Lewis acid—is central to many derivatization reactions.

In a related transformation, TMSOTf catalyzes the addition of bis(trimethylsilyl)amides to aldehydes. This reaction yields 1-acylamino-1-(trimethylsiloxy)alkanes, which are valuable synthetic intermediates. This demonstrates a pathway where a silyl group is transferred to an aldehyde oxygen, a process analogous to the reactions of this compound. Furthermore, the ability to form silyl ethers makes it a useful derivatizing agent for analytical chemistry, as it can increase the volatility of compounds like alcohols for analysis by gas chromatography.

Free Radical Polymerization Initiated by 1,2-Bis(trimethylsilyloxy)tetraphenylethane Derivatives

Derivatives of this compound, specifically those based on a tetraphenylethane core, have been investigated as thermal initiators for free-radical polymerization. A model initiator, 1,2-bis(trimethylsiloxy)-1,1,2,2-tetraphenylethane, leverages the principles of sterically hindered ethanes to generate radicals at elevated temperatures.

Mechanistic Studies of Polymerization Initiation and Termination

The mechanism of polymerization using a 1,2-bis(trimethylsiloxy)tetraphenylethane initiator follows the classical steps of radical polymerization: initiation, propagation, and termination. wikipedia.org

Initiation: The central carbon-carbon bond in 1,2-bis(trimethylsiloxy)-1,1,2,2-tetraphenylethane is sterically strained due to the bulky phenyl and trimethylsiloxy groups. Upon heating, this bond undergoes homolytic cleavage (homolysis) to generate two identical and highly stabilized radicals: diphenyl(trimethylsiloxy)methyl radicals. The stability of these initiating radicals is conferred by the resonance delocalization of the unpaired electron across the two phenyl rings and potential interaction with the silicon atom. These radicals then add across the double bond of a monomer molecule, creating a new radical and initiating the polymerization process. wikipedia.org

Propagation: The newly formed monomer radical adds to subsequent monomer units in a repeating fashion, leading to the growth of the polymer chain.

Termination: The growing polymer chains cannot propagate indefinitely and are eventually terminated. The two primary mechanisms for termination are: wikipedia.org

Coupling (or Recombination): Two growing radical chains react with each other to form a single, non-radical polymer chain.

Disproportionation: One radical chain abstracts a hydrogen atom from an adjacent carbon on another chain, resulting in one saturated polymer chain and one unsaturated (containing a double bond) polymer chain.

The steric hindrance imparted by the bulky initiator fragment at the chain end may influence the termination process, potentially favoring disproportionation over the more sterically demanding coupling mechanism.

The fundamental steps of this polymerization process are outlined below.

Polymerization StepDescription
Initiation Thermal decomposition of the 1,2-bis(trimethylsiloxy)tetraphenylethane derivative creates two stabilized diphenyl(trimethylsiloxy)methyl radicals, which then attack a monomer unit.
Propagation The polymer chain grows through the successive addition of monomer units to the radical chain end.
Termination Two active polymer chains react to end polymerization, either by coupling to form one longer chain or by disproportionation to form two separate chains (one saturated, one unsaturated).

Applications of 1,2 Bis Trimethylsiloxy Ethane in Materials Science and Polymer Chemistry

Intermediacy in Silicone Polymer Production

1,2-Bis(trimethylsiloxy)ethane serves as a significant intermediate in the synthesis of silicone polymers, also known as polysiloxanes. Its primary role in this context is as a chain extender or a difunctional unit that can be incorporated into the polymer backbone. The trimethylsiloxy groups at either end of the molecule can be hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanol groups are reactive and can undergo condensation polymerization with other silanol-terminated monomers or oligomers to form longer polysiloxane chains.

The ethane (B1197151) bridge between the two silicon atoms provides a degree of flexibility to the resulting polymer chain. By controlling the ratio of this compound to other siloxane monomers during polymerization, the properties of the final silicone polymer, such as its viscosity, elasticity, and thermal stability, can be tailored. This makes it a useful component in the production of a wide range of silicone products, from elastomers and resins to fluids and gels.

The general reaction scheme for its role as a chain extender can be represented as follows:

(CH₃)₃SiO-CH₂-CH₂-OSi(CH₃)₃ + 2 H₂O → HO-Si(CH₃)₂-O-CH₂-CH₂-O-Si(CH₃)₂-OH + 2 (CH₃)₃SiOH

n HO-Si(CH₃)₂-O-CH₂-CH₂-O-Si(CH₃)₂-OH → [-Si(CH₃)₂-O-CH₂-CH₂-O-Si(CH₃)₂-O-]n + n H₂O

This process allows for the creation of polysiloxanes with specific repeating units, contributing to the diverse range of properties achievable with silicone polymers.

Surface Modification for Enhanced Hydrophobic Properties and Water Repellency

The presence of trimethylsiloxy groups in this compound makes it an effective agent for surface modification, particularly for imparting hydrophobic (water-repellent) properties to various substrates. researchgate.net The low surface energy of the methyl groups in the trimethylsiloxy moieties is responsible for this effect. When applied to a surface, the molecule can form a thin, non-polar film that reduces the surface's affinity for water.

The mechanism of surface modification typically involves the reaction of the siloxane with hydroxyl groups present on the surface of materials like glass, ceramics, or textiles. While this compound itself has less reactive Si-O-C bonds compared to Si-Cl or Si-OR (alkoxy) bonds found in other silanes, under certain conditions, it can still be used to functionalize surfaces. More commonly, related compounds with more reactive groups, such as 1,2-bis(triethoxysilyl)ethane (B100286), are used in a sol-gel process. These molecules hydrolyze to form silanols, which then condense with surface hydroxyl groups and with each other to form a durable, cross-linked hydrophobic coating.

Research on similar bis-silane compounds has demonstrated a significant increase in the water contact angle on treated surfaces, a key indicator of hydrophobicity. For instance, coatings derived from 1,2-bis(trimethoxysilyl)ethane (B97841) have been shown to increase the water contact angle on aluminum alloy substrates.

SubstrateTreatmentResulting Water Contact Angle (°)
Aluminum Alloy (AA2024)Untreated~70°
Aluminum Alloy (AA2024)Coated with 1,2-bis(trimethoxysilyl)ethane sol-gel>100°

This data for a closely related compound suggests that surfaces treated with this compound would exhibit similarly enhanced hydrophobic properties. The resulting water-repellent surfaces are valuable in a range of applications, including self-cleaning coatings, moisture barriers, and anti-fouling surfaces.

Role as an Additive in Polymer Formulations for Mechanical Property Enhancement

The incorporation of this compound as an additive in polymer formulations can lead to notable improvements in the mechanical properties of the final material. When blended with various polymers, it can act as a plasticizer or a toughening agent. The flexible ethane linker and the mobility of the siloxane bonds can increase the free volume within the polymer matrix, leading to a lower glass transition temperature and increased flexibility.

Furthermore, in thermosetting polymers, this compound can be chemically incorporated into the polymer network. This can lead to a more flexible network structure, which can improve properties such as impact strength and elongation at break. The presence of the siloxane groups can also enhance the thermal stability and oxidative resistance of the polymer.

Polymer MatrixAdditiveObserved Effect on Mechanical Properties
Epoxy ResinSiloxane-based additivesIncreased fracture toughness and impact strength
PolypropyleneSiloxane-based additivesImproved flexibility and impact resistance

It is anticipated that this compound would provide similar benefits when incorporated into various polymer systems, making it a valuable additive for applications requiring enhanced durability and flexibility.

Utilization in Advanced Adhesives and Sealants

In the formulation of advanced adhesives and sealants, this compound and its derivatives play a crucial role as adhesion promoters and crosslinking agents. Adhesion promoters are essential for ensuring a strong and durable bond between the adhesive or sealant and the substrate, particularly for dissimilar materials.

Related compounds like 1,2-bis(triethoxysilyl)ethane are known to be effective adhesion promoters. ahelite.com They function by forming covalent bonds with both the inorganic substrate (e.g., glass, metal) and the organic polymer matrix of the adhesive or sealant. The ethoxy groups hydrolyze to form reactive silanol groups that bond to the substrate, while the ethane bridge and the siloxane structure can co-react with the adhesive resin. This creates a robust chemical bridge at the interface, significantly improving bond strength and resistance to environmental degradation.

As an additive in sealant formulations, this compound can improve the flexibility, weather resistance, and durability of the cured sealant. The hydrophobic nature of the siloxane groups also helps to prevent water ingress at the bond line, further enhancing the longevity of the seal.

Integration into Electronic Materials and Protective Coatings

The unique properties of this compound make it a suitable candidate for use in electronic materials and protective coatings. In the electronics industry, there is a constant demand for materials with low dielectric constants to reduce signal delay and power consumption in integrated circuits.

Research on the related compound, 1,2-bis(triethoxysilyl)ethane, has shown that it can be used to prepare mesoporous organosilica films with ultralow dielectric constants. researchgate.net These films are synthesized via a sol-gel process where the bis-silane precursor is co-assembled with a porogen template. After removal of the template, a porous film with a low dielectric constant is obtained. The ethane bridges in the precursor are crucial for providing the necessary mechanical strength to the porous structure.

PrecursorResulting Film TypeAchieved Dielectric Constant (k)
1,2-bis(triethoxysilyl)ethane (BTEE)Mesoporous organosilica (PMO)As low as 1.8

Given the structural similarity, this compound could potentially be used in similar applications to create low-k dielectric materials.

Furthermore, the hydrophobic and chemically stable nature of coatings derived from bis-silanes makes them excellent for protecting sensitive electronic components from moisture and corrosion. ahelite.com These coatings can be applied as thin, transparent films that provide a barrier against environmental contaminants without interfering with the electronic function of the device.

Computational and Theoretical Investigations of 1,2 Bis Trimethylsiloxy Ethane

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are crucial for elucidating complex reaction pathways and identifying the high-energy transition states that govern reaction kinetics. In the context of organic synthesis, such studies have provided deep insights into reactions where 1,2-bis(trimethylsiloxy)ethane is used as a reagent.

For instance, in multi-step total syntheses, understanding the precise mechanism is key to optimizing reaction conditions and yields. QM methods have been applied to investigate the role of this compound in the formation of protective groups, such as dioxolanes. nih.gov The transformation of an aldehyde to a dioxolane using this compound and a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is a common synthetic step. nih.govnih.gov Computational studies can model the energy profile of this reaction, identifying the transition state for the ring-closing step and quantifying the activation energy.

In the study of polymerization reactions, QM calculations help to understand the initiation steps. The polymerization of methyl methacrylate (B99206) can be initiated by compounds like 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane (TPSA). researchgate.net Theoretical investigations can clarify the homolysis of the central C-C bond to form initiator radicals and the subsequent primary radical termination that leads to the formation of oligomers. researchgate.net These initial steps are critical as the resulting telechelics act as effective initiators for the main polymerization phase. researchgate.net

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound.

DFT calculations have been pivotal in elucidating reaction pathways in complex synthetic sequences. During the total synthesis of natural products like (−)-Elodeoidins A and B, DFT was employed to understand a key cross-dehydrogenative coupling (CDC) reaction. researchgate.netacs.orgacs.org Researchers used DFT to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of substrates, revealing that introducing a chlorine atom to the enedione substrate lowered its LUMO energy, making it more susceptible to nucleophilic attack and improving reaction yields. researchgate.netacs.org

Furthermore, DFT combined with Intrinsic Bond Orbital (IBO) analysis has been used to visualize the flow of electrons during proposed reaction mechanisms. nih.govresearchgate.net In one study, this approach was used to corroborate a concerted deprotonation mechanism within a transient copper complex. nih.gov The analysis showed the electron density from a C-H sigma bond flowing to form a new pi-bond, while electrons in a Cu-C sigma bond moved to the copper center, detailing the redox process at an electronic level. nih.gov Such detailed mechanistic insights are invaluable for rationalizing observed reactivity and for designing new, more efficient catalytic systems. researchgate.net

The table below summarizes findings from DFT studies related to reaction pathway elucidation.

Study FocusComputational MethodKey FindingReference
Cross-Dehydrogenative CouplingDFTCalculation of LUMO energy revealed that a chlorinated substrate was more reactive. acs.org
Concerted Deprotonation MechanismDFT / IBO AnalysisVisualized the flow of electron density during the reaction, confirming the proposed concerted mechanism. nih.gov
Radical-Initiated DegradationDFTUsed to calculate the energetics of initial reaction steps and predict dominant pathways (e.g., radical addition). researchgate.net

Molecular Dynamics Simulations for Interfacial Behavior and Material Compatibility

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the macroscopic properties of materials and their behavior at interfaces.

MD simulations are particularly useful for understanding the interfacial properties of materials grown using this compound (also known as TMSE in this context) as a precursor. For example, in the deposition of thin films, TMSE can be used alongside other precursors like tetraethoxysilane (TEOS). researchgate.net MD simulations can model the growth of such films, predicting their structure and how different precursors integrate. These simulations help in understanding the resulting material's mechanical, chemical, and optical properties. researchgate.net

Research into the behavior of ions at aqueous interfaces has also benefited from advanced simulation techniques like deep potential molecular dynamics, which are trained on DFT data. researchgate.net While not directly simulating this compound itself, these studies on the fundamental nature of oil-water or air-water interfaces are relevant. researchgate.net Given that this compound imparts hydrophobicity, understanding its behavior at aqueous interfaces through MD simulations is crucial for applications in coatings and as a surface modifier.

The table below outlines applications of MD simulations relevant to materials involving this compound.

Simulation SubjectTechniqueInvestigated PropertiesReference
Thin Film GrowthMD / In-situ SpectroscopyMechanical, chemical, and optical properties of films grown from TMSE precursor. researchgate.net
Host-Guest Supramolecular AssemblyMolecular Dynamics (MD)Spontaneous formation, stability, and non-covalent interactions (e.g., vdW, π-π stacking). researchgate.net
Ion Distribution at Aqueous InterfacesDeep Potential Molecular DynamicsPreferential distribution of ions, charge distribution at the interface. researchgate.net

Electronic Structure Analysis and Bonding Characteristics of this compound

Analysis of the electronic structure provides fundamental explanations for a molecule's properties and reactivity. The presence of two trimethylsiloxy groups attached to an ethane (B1197151) backbone gives this compound its characteristic properties. chemimpex.com The Si-O-C linkages and the bulky, non-polar trimethylsilyl groups are central to its behavior.

DFT calculations are the primary tool for this analysis. As mentioned previously, calculating frontier molecular orbitals like the LUMO is a standard method to predict reactivity. acs.org A lower LUMO energy indicates a molecule is a better electron acceptor and more susceptible to nucleophilic attack. acs.org

The bonding characteristics are also a subject of computational investigation. The molecule's thermal stability and chemical resistance stem from the strength and nature of its covalent bonds. chemimpex.com Unlike related compounds such as 1,2-bis(chlorodimethylsilyl)ethane (B1585126), this compound lacks highly reactive Si-Cl bonds, rendering it more inert under many conditions. This difference in reactivity is a direct consequence of the different electronic environments of the silicon atoms.

Advanced techniques like Intrinsic Bond Orbital (IBO) analysis offer a detailed picture of the electrons involved in specific bonds. nih.gov This method can quantify the electron density in sigma (σ) and pi (π) bonds and track how this density shifts during a chemical reaction, providing a rigorous, quantitative description of bond-making and bond-breaking processes. nih.gov

Key electronic and bonding features are summarized below.

FeatureMethod of AnalysisImplicationReference
Frontier Molecular Orbitals (FMO)DFTLUMO energy level helps predict susceptibility to nucleophilic attack and overall reactivity. acs.org
Bond Polarity and StrengthGeneral ChemistryThe Si-O-C linkage and lack of reactive Si-Cl bonds contribute to its thermal stability and relative inertness.
Electron Flow in ReactionsIBO AnalysisProvides a detailed, quantitative picture of electron movement during bond formation and cleavage. nih.gov

Analytical Methodologies for the Research and Characterization of 1,2 Bis Trimethylsiloxy Ethane

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for the structural confirmation of 1,2-bis(trimethylsiloxy)ethane. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary data for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous proof of the molecular structure by probing the chemical environment of protons (¹H) and carbon atoms (¹³C). In the ¹H NMR spectrum of this compound, the 18 equivalent protons of the two trimethylsilyl (B98337) ((CH₃)₃Si) groups generate a sharp singlet, while the four protons on the ethylene (B1197577) bridge (-OCH₂CH₂O-) produce another distinct singlet. The 2:9 integration ratio of the ethylene protons to the trimethylsilyl protons confirms the structure. The ¹³C NMR spectrum similarly shows two unique signals corresponding to the carbons of the ethylene backbone and the methyl carbons of the trimethylsilyl groups.

Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the Si-O-C bond. Other identifiable peaks include C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups. Commercial specifications for this compound often require that its IR spectrum conforms to a reference standard. thermofisher.com

Mass Spectrometry (MS) is utilized to determine the molecular weight and to analyze the compound's fragmentation pattern, which serves as a molecular fingerprint. Under electron ionization (EI), the molecule fragments in a predictable way. While the molecular ion peak (M⁺) at m/z 206 may be of low abundance, the spectrum is typically characterized by prominent fragment ions. A common fragmentation involves the loss of a methyl group to form the [M-15]⁺ ion, or cleavage of a Si-O bond.

Spectroscopic Data for this compound
Technique Observed Features
¹H NMR Singlet (~3.6 ppm) for -OCH₂CH₂O- protons; Singlet (~0.1 ppm) for Si(CH₃)₃ protons.
¹³C NMR Signal for -OCH₂CH₂O- carbons; Signal for Si(CH₃)₃ carbons.
IR Spectroscopy Strong Si-O-C stretching vibrations (typically in the 1100-1000 cm⁻¹ region); C-H stretching and bending vibrations. thermofisher.comfishersci.co.uk
Mass Spectrometry (EI) Molecular Weight: 206.43 g/mol . sigmaaldrich.comchemspider.com Key fragment ions include m/z 73 ([Si(CH₃)₃]⁺).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC)

Chromatographic methods are vital for separating this compound from complex mixtures, allowing for accurate purity assessment and real-time monitoring of chemical reactions.

Gas Chromatography (GC) is the foremost technique for analyzing the volatile and thermally stable this compound. registech.com Coupled with a detector like a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification, GC effectively separates the compound from reactants (e.g., ethylene glycol), solvents, and byproducts. This capability is essential for determining the purity of the final product, with commercial grades often specifying a purity of ≥97.5% or 98% as determined by GC. thermofisher.comthermofisher.com

In synthetic applications, such as the silylation of ethylene glycol, GC is used to monitor the reaction's progress. nih.gov By taking aliquots from the reaction mixture over time, analysts can track the consumption of starting materials and the formation of this compound, enabling the optimization of reaction conditions like temperature, time, and catalyst concentration to maximize yield. numberanalytics.com The compound has been identified as a component in extracts of natural products and archaeological artifacts, where GC-MS was the primary analytical tool. ncsu.eduuliege.be

Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

To understand the intricate details of how reactions involving this compound proceed, researchers turn to advanced in situ spectroscopic techniques. These methods allow for the observation of the reaction mixture in real-time, providing data on reaction kinetics and the presence of transient species.

In situ Fourier Transform Infrared (FTIR) Spectroscopy can be used to follow the silylation of alcohols. researchgate.net By immersing an attenuated total reflectance (ATR) probe into the reactor, chemists can continuously collect IR spectra. This allows for the quantitative tracking of reactant and product concentrations by monitoring their characteristic vibrational bands. For example, during the synthesis of this compound, one would observe the disappearance of the broad O-H band of ethylene glycol and the simultaneous growth of the strong Si-O-C band of the product. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for mechanistic investigation. caltech.edu An entire reaction can be run within an NMR tube, allowing for the periodic acquisition of spectra without disturbing the system. This technique has been used to study the kinetics of silylation reactions and to detect intermediate species, providing a detailed picture of the reaction pathway. caltech.educsic.es Such studies are crucial for understanding complex catalytic cycles, as demonstrated in investigations of hydrosilylation and other related transformations. nih.govnih.gov

Comparative Studies and Derivatives of 1,2 Bis Trimethylsiloxy Ethane

Analysis of Structure-Reactivity Relationships with Analogous Silyl (B83357) Ethers

The reactivity of silyl ethers is intricately linked to the steric and electronic properties of the substituents on the silicon atom. In 1,2-Bis(trimethylsiloxy)ethane, the trimethylsilyl (B98337) group ((CH₃)₃Si) provides a certain level of steric hindrance and is a key factor in its chemical behavior.

Steric and Electronic Effects:

The reactivity of silyl ethers is significantly influenced by the size and electron-donating or withdrawing nature of the groups attached to the silicon atom. A general trend shows that smaller organosilyl groups are easier to introduce and remove, rendering them less stable under a variety of reaction conditions. gelest.com The stability of silyl ethers to hydrolysis generally increases with the steric bulk of the substituents on the silicon. thermofishersci.in For instance, the stability to acidic hydrolysis follows the trend: Me₃Si < Ph₂MeSi < Et₃Si < tBuMe₂Si < iPr₃Si < tBuPh₂Si. thermofishersci.in Under basic conditions, the trend is slightly different: Me₃Si ~ Ph₂MeSi < Et₃Si < tBuMe₂Si ~ tBuPh2Si < iPr₃Si. thermofishersci.in

While this compound features the relatively less bulky trimethylsilyl group, its reactivity is also modulated by the presence of two such groups on an ethane (B1197151) backbone. This can lead to cooperative effects or intramolecular interactions that influence its behavior in chemical reactions. For example, it is used as a protecting group for alcohols and carboxylic acids, forming a stable silyl ether that can be readily removed by hydrolysis. guidechem.com

Reactivity in Organic Synthesis:

Silyl enol ethers, which share the Si-O-C linkage with this compound, are versatile intermediates in organic synthesis. nih.govrsc.org Their reactivity has traditionally been centered on two-electron enolate-type chemistry with electrophiles. nih.govrsc.org However, recent research has expanded their utility into one-electron radical chemistry, enabling novel transformations like dicarbofunctionalization. nih.govrsc.org This highlights the tunable reactivity of the silyl ether functional group based on the reaction conditions and catalytic systems employed. nih.govrsc.org

The table below provides a comparative overview of the physical properties of this compound and a related silyl ether.

PropertyThis compound1,2-Bis(triethoxysilyl)ethane (B100286)
CAS Number 7381-30-8 sigmaaldrich.com18406-41-2
Molecular Formula C₈H₂₂O₂Si₂ sigmaaldrich.comC₈H₂₂O₆Si₂ cymitquimica.com
Molecular Weight 206.43 g/mol sigmaaldrich.com270.43 g/mol cymitquimica.com
Boiling Point 165-166 °C sigmaaldrich.com103-104 °C at 5 mmHg chemicalbook.com
Density 0.842 g/mL at 25 °C sigmaaldrich.com1.073 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.403 sigmaaldrich.comn20/D 1.409 chemicalbook.com

Research on Chlorinated Organosilicon Analogues (e.g., 1,2-Bis(chlorodimethylsilyl)ethane)

1,2-Bis(chlorodimethylsilyl)ethane (B1585126) is a chlorinated analogue of this compound, characterized by the presence of reactive Si-Cl bonds. This structural modification significantly alters its chemical properties and applications.

Synthesis and Reactivity:

1,2-Bis(chlorodimethylsilyl)ethane can be synthesized through various methods, including the reaction of dimethylchlorosilane with ethylene (B1197577) in the presence of a catalyst. smolecule.com Its reactivity is dominated by the susceptibility of the silicon-chlorine bonds to hydrolysis and nucleophilic substitution. This compound reacts rapidly with moisture and protic solvents. smolecule.comgelest.com

A key application in organic synthesis is its use as a protecting group for primary amines, forming stable tetramethyldisilylazacyclopentane adducts, also known as Stabase adducts. smolecule.comchemicalbook.com This protection strategy is valued for its ease of introduction under mild conditions and subsequent facile removal. chemicalbook.com The reaction typically involves treating the primary amine with 1,2-bis(chlorodimethylsilyl)ethane in the presence of a base like triethylamine (B128534). chemicalbook.com

Applications in Materials Science:

Beyond its role in organic synthesis, 1,2-Bis(chlorodimethylsilyl)ethane serves as a precursor in the synthesis of organosilicon compounds and silicon-based materials. guidechem.com It is utilized in the production of polymers, coatings, and adhesives. guidechem.com In polymer chemistry, it can act as an additive in silicone-based materials to enhance properties such as mechanical strength and thermal stability. smolecule.com

The physical and chemical properties of 1,2-Bis(chlorodimethylsilyl)ethane are summarized in the table below.

PropertyValue
CAS Number 13528-93-3 biosynth.comscbt.com
Molecular Formula C₆H₁₆Cl₂Si₂ biosynth.comscbt.com
Molecular Weight 215.27 g/mol biosynth.comscbt.com
Melting Point 35-38 °C chemicalbook.com
Boiling Point 198 °C chemicalbook.combiosynth.com
Appearance Transparent low melting solid chemicalbook.com

Investigations into Trimethoxysilyl Derivatives (e.g., 1,2-Bis(trimethoxysilyl)ethane)

1,2-Bis(trimethoxysilyl)ethane (B97841) (BTSE) is a derivative where the trimethylsilyl groups of the parent compound are replaced by trimethoxysilyl groups. This change introduces hydrolyzable methoxy (B1213986) groups, making it a key precursor in sol-gel processes and for surface modification.

Hydrolysis and Condensation:

The presence of six hydrolyzable groups allows 1,2-Bis(trimethoxysilyl)ethane to undergo hydrolysis and condensation reactions to form highly cross-linked polysilsesquioxane networks. ulprospector.com The hydrolysis process of a related compound, bis-1,2-(triethoxysilyl)ethane, has been studied by NMR, revealing that in water-rich solutions at pH 4, the hydrolysis proceeds over several days. researchgate.net These networks are more cross-linked than those formed from tri- and tetra-functional analogues, leading to enhanced barrier properties. ulprospector.commade-in-china.com

Applications:

Due to its ability to form robust films, 1,2-Bis(trimethoxysilyl)ethane is used as an adhesion promoter in RTV silicone sealants, improving bonding to various surfaces. ulprospector.com It also finds significant application as an anti-corrosion coating, particularly for metal surfaces. made-in-china.com The enhanced cross-linking provides superior protection against corrosion. made-in-china.com Furthermore, it is used in the preparation of functionalized periodic mesoporous organosilicas, which have applications in the selective adsorption of proteins. chemicalbook.com

The properties of 1,2-Bis(trimethoxysilyl)ethane are detailed in the table below.

PropertyValue
CAS Number 18406-41-2 cymitquimica.com
Molecular Formula C₈H₂₂O₆Si₂ cymitquimica.com
Molecular Weight 270.43 g/mol cymitquimica.com
Appearance Colorless clear liquid cymitquimica.comulprospector.com
Purity Min. 95% cymitquimica.com
Boiling Point 103-104 °C at 5 mm Hg chemicalbook.com
Density 1.073 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.409 chemicalbook.com

Coordination Chemistry of this compound Analogues with Transition Metals (e.g., Vanadium Complexes)

The coordination chemistry of silyl ether analogues and related organosilicon compounds with transition metals is a field of active research, leading to the development of novel catalysts and materials. While direct coordination of this compound itself is less common, its derivatives and related silylamido or silyl-alkoxide ligands form stable complexes with various transition metals, including vanadium.

Vanadium Complexes:

Research has shown the synthesis of vanadium(III) and -(IV) complexes with O,N-chelating ligands derived from silyl ethers. uu.nl For instance, vanadium(III) complexes have been prepared using chelating silylamino(disilylamido) ligands. rsc.org These complexes can undergo further reactions; for example, a vanadium(III) chloride complex can be converted to a vanadium(III) hydrocarbyl complex via salt metathesis, and subsequent hydrogenolysis can yield a dimeric vanadium(III) hydride. rsc.org

Recent studies have also focused on the transformation of vanadium(V) oxo complexes. Anionic V(+5) alkylidene complexes can react with silyl chlorides to form V alkylidyne complexes without a change in the metal's oxidation state. nih.gov This process involves the formation of a V alkylidene siloxide complex as an intermediate. nih.gov

General Transition Metal Coordination:

The reactivity of metal amides, such as those of transition metals, with silica (B1680970) surfaces involves the reaction of the polarized M-N bond with surface silanol (B1196071) groups (≡Si-OH). acs.org This leads to the grafting of the metal complex onto the silica surface. acs.org Similarly, homoleptic alkyl complexes of transition metals react with silica to form surface-bound organometallic species. acs.org These principles of surface organometallic chemistry are crucial for creating single-site heterogeneous catalysts.

The coordination of ligands to a metal center is influenced by both the electronic properties of the ligand and the metal. N-heterocyclic ligands, for example, are π-electron deficient and act as π-acceptors, forming complexes with transition metals. mdpi.com The coordination environment can be further tailored by the choice of ancillary ligands, such as halides. mdpi.com

The study of transition metal complexes with organosilicon ligands continues to be a rich area of investigation, with potential applications in catalysis, including olefin polymerization and other organic transformations. colab.wsacs.org

Future Directions and Emerging Research Avenues for 1,2 Bis Trimethylsiloxy Ethane

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly guiding chemical synthesis. mit.edu 1,2-Bis(trimethylsiloxy)ethane is finding its place within this paradigm as a reagent that can facilitate cleaner and more efficient chemical transformations.

Future research is focused on expanding its role in sustainable protocols. One key area is its use as a water-scavenging agent and derivatizing reagent, which can improve reaction efficiency and enable the use of greener analytical techniques like gas chromatography by enhancing the volatility and stability of target molecules. lookchem.comcfmats.com This aligns with the green chemistry principle of designing for energy efficiency by potentially lowering the energy requirements of separation and purification processes.

A notable example of its application in a greener catalytic system is the synthesis of ethylene (B1197577) acetals from α-halo ketones. lookchem.com This method utilizes 1,2-bis(trimethylsilyloxy)ethane in conjunction with Nafion-TMS, a solid acid catalyst. lookchem.com The use of a solid, reusable catalyst simplifies the work-up process, reduces corrosive waste associated with traditional acid catalysts, and contributes to a more sustainable chemical process. lookchem.commit.edu

Green Chemistry Application Reagents Catalyst Benefit
Ethylene Acetal (B89532) Synthesisα-halo ketones, this compoundNafion-TMSAvoids corrosive reagents, simplifies catalyst removal and recycling. lookchem.com
Derivatization for GC/MSAlcohols, Carboxylic Acids, AminesThis compoundImproves volatility and stability for analysis, potentially reducing the need for more complex analytical methods. lookchem.com

Future efforts will likely focus on replacing traditional solvents with greener alternatives when using this compound and developing more catalytic processes that leverage its reactivity, further minimizing waste and environmental impact. mit.edursc.org

Exploration of Novel Biomedical and Drug Delivery Applications

The field of biomedical materials is a significant area of growth for siloxane compounds, owing to their biocompatibility, stability, and tunable properties. gelest.comchemimpex.com As a member of this family, this compound is a candidate for future exploration in novel biomedical and drug delivery applications. chemimpex.com Its excellent thermal stability and chemical resistance are properties that are highly desirable for medical devices and materials that come into contact with the body. chemimpex.com

Emerging research avenues include the development of silicone-based materials where this compound could serve as a key intermediate or additive. chemimpex.com Its biocompatibility makes it a potential component in coatings for medical devices that require low friction and enhanced durability. chemimpex.com Furthermore, its ability to modify surfaces to enhance hydrophobic properties could be valuable in creating water-resistant surfaces for medical implants or diagnostic tools. chemimpex.com

While direct applications in drug delivery are still in nascent stages of exploration, the potential for siloxane-based systems is recognized. gelest.comchemimpex.com The development of new polymers and materials derived from or incorporating this compound could lead to innovative drug delivery vehicles. Its stable and biocompatible nature suggests it could be a component in creating controlled-release formulations or specialized coatings for targeted drug delivery systems. chemimpex.com

Potential Biomedical Application Relevant Property of this compound Emerging Research Focus
Medical Device CoatingsBiocompatibility, Chemical Resistance, Durability chemimpex.comDevelopment of low-friction and durable coatings. chemimpex.com
Drug Delivery SystemsBiocompatibility, Stability chemimpex.comUse as an intermediate in the synthesis of novel, stable polymer-based delivery vehicles. gelest.comchemimpex.com
Surface ModificationHydrophobicity Enhancement chemimpex.comCreating water-resistant surfaces for medical devices and diagnostics. chemimpex.com

Development of Next-Generation Catalytic Systems Employing this compound

This compound is primarily known as a reagent, but its interaction with catalysts is a key area for developing next-generation synthetic methodologies. A significant research direction involves creating highly efficient and selective catalytic systems where this compound is a key reactant.

One established application that points toward future development is its use in the synthesis of cyclic acetals from diols, aldehydes, and ketones. acs.org This reaction can be efficiently catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), demonstrating how a catalytic amount of a promoter can enable transformations involving this compound. acs.org Further research could identify even more environmentally benign and cost-effective catalysts for this and similar transformations.

Another promising avenue is the use of solid acid catalysts, such as Nafion-TMS, which was successfully used for synthesizing ethylene acetals from haloketones with this compound. lookchem.com This approach is advantageous as it simplifies product purification and allows for catalyst recycling. lookchem.com Future research will likely explore a broader range of solid catalysts, including zeolites and functionalized mesoporous silica (B1680970), to enhance reaction scope, selectivity, and efficiency.

The development of novel organometallic catalytic systems that can utilize or be synthesized from silylated precursors also represents an emerging field. While not directly using this compound, related research into lanthanocene complexes for catalytic hydroamination highlights the potential for ethane-bridged ligands in catalysis. acs.org Future work could explore the modification of this compound to create novel ligands for transition metal catalysts, opening doors to new catalytic reactions.

Applications in the Synthesis of Complex Natural Products and Pharmaceuticals

The synthesis of complex organic molecules, particularly natural products and pharmaceuticals, often requires a multi-step approach where specific functional groups must be protected to prevent unwanted side reactions. This compound serves as a crucial protecting group for alcohols and is a valuable reagent in these intricate syntheses. lookchem.com

Its utility has been demonstrated in the formation of 1,3-dioxolane (B20135) rings, a common protecting strategy for aldehydes and ketones. A method utilizing this compound and a catalytic amount of trimethylsilyl trifluoromethanesulfonate provides an efficient route to protect α,β-unsaturated aldehydes. acs.org This specific methodology has been cited in the total syntheses of several complex molecules, indicating its importance in the field. acs.org

Notable Applications in Synthesis:

(-)-Berkeleyamide A: The 1,3-dioxolanation method was cited in the asymmetric total synthesis of this caspase-1 inhibitor. acs.org

Porritoxin: The synthesis of this natural product also referenced the use of this protection methodology. acs.org

Alzheimer's Disease Research: The procedure was cited in a paper describing the discovery of a potent presenilin 1 selective γ-secretase inhibitor for potential Alzheimer's treatment. acs.org

HIV-1 Protease Inhibitors: this compound is used as an organic reagent in the preparation of non-racemic hexahydrofuranpentols, which are high-affinity ligands for HIV-1 protease inhibitors. chemicalbook.com

Future research will continue to leverage the reliability of this compound as a protecting agent and explore its application in the synthesis of new and increasingly complex natural products and pharmaceutical agents. Its role as a key reagent facilitates the construction of complex molecular architectures, underscoring its continued importance in synthetic organic chemistry. lookchem.com

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane for experimental design?

  • Answer : Key properties include:

  • Molecular formula : C₈H₂₂O₂Si₂, Molecular weight : 206.42 g/mol .
  • Boiling point : 165–166°C, Density : 0.840 g/cm³ .
  • Handling : Moisture-sensitive; store under inert gas (e.g., nitrogen) to prevent hydrolysis. Use anhydrous solvents in synthesis .
  • Safety : Non-polar, volatile liquid; avoid inhalation and skin contact. Waste must be segregated and disposed via specialized chemical waste protocols .

Q. What synthetic methodologies are used to prepare this compound?

  • Answer : A common route involves silylation of ethylene glycol derivatives:

React ethylene glycol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to replace hydroxyl groups with trimethylsiloxy (-OSiMe₃) groups.

Purify via fractional distillation under reduced pressure (boiling point ~165°C) .

  • Key considerations : Excess TMSCl and rigorous anhydrous conditions ensure complete substitution. Monitor reaction progress via FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Answer :

  • NMR Analysis :
  • ¹H NMR : Expect signals for Si(CH₃)₃ groups at δ ~0.1–0.3 ppm and ethylene (-CH₂-CH₂-) protons at δ ~1.2–1.5 ppm. Discrepancies in peak splitting may indicate incomplete silylation or residual solvent .
  • ¹³C NMR : Trimethylsiloxy carbons appear at δ ~1–2 ppm; ethylene carbons at δ ~20–25 ppm.
  • Mass Spectrometry : Confirm molecular ion peak [M⁺] at m/z 206.42. Fragmentation patterns (e.g., loss of -OSiMe₃ groups) validate structure .
  • Cross-validation : Compare with X-ray crystallography data if crystalline derivatives are synthesized (e.g., adducts with metal ions) .

Q. What advanced applications does this compound have in materials science?

  • Answer :

  • Protecting Group : Shields hydroxyl groups in polyols or sugars during multi-step syntheses. Superior to bulkier silyl agents (e.g., TBDMS) due to its smaller size, enabling higher reaction yields in sterically hindered systems .
  • Polymer Modification : Acts as a crosslinker in silicone-based polymers, enhancing thermal stability (TGA data shows decomposition >250°C).
  • Surface Functionalization : Forms hydrophobic coatings on silica nanoparticles via silanol group condensation, verified by contact angle measurements and SEM-EDS .

Methodological and Analytical Considerations

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Answer :

  • Temperature Control : Maintain 0–5°C during TMSCl addition to prevent exothermic side reactions.
  • Stoichiometry : Use a 2.2:1 molar ratio of TMSCl to ethylene glycol to ensure complete silylation.
  • Workup : Extract with hexane to remove unreacted TMSCl; dry over MgSO₄ before distillation .

Q. What precautions are critical for handling this compound in moisture-sensitive reactions?

  • Answer :

  • Glovebox Use : Conduct reactions under argon or nitrogen atmosphere.
  • Solvent Purity : Employ freshly distilled anhydrous solvents (e.g., THF, toluene).
  • Quenching : Hydrolyze residual reagent with ethanol/water (1:1) before disposal to prevent violent reactions with atmospheric moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.